Perfluoro-1-butene

Atmospheric Chemistry Environmental Fate Greenhouse Gas Assessment

Perfluoro-1-butene (octafluoro-1-butene, C₄F₈) is a fully fluorinated terminal alkene with a boiling point of 4.8 °C and density of 1.521 g/cm³. Its terminal double bond enables rapid, selective bromine addition and predictable radical-generation pathways under IR multiphoton dissociation—reactivity that perfluoro-2-butene and perfluoroisobutene cannot replicate. With a 6-day atmospheric lifetime, it is the preferred C₄F₈ isomer for fire‑suppression blends requiring minimal environmental persistence. Procure this differentiated monomer for fluoropolymer synthesis, plasma etching, or Halon‑alternative formulations where isomeric purity governs performance, regulatory compliance, and process consistency.

Molecular Formula C4F8
Molecular Weight 200.03 g/mol
CAS No. 11070-66-9
Cat. No. B089320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-1-butene
CAS11070-66-9
Molecular FormulaC4F8
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(C(F)(F)F)(F)F)F
InChIInChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12
InChIKeyZVJOQYFQSQJDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-1-butene (CAS 11070-66-9): Basic Characteristics and In-Class Positioning for Procurement Evaluation


Perfluoro-1-butene (octafluoro-1-butene, C₄F₈, CAS 11070-66-9) is a fully fluorinated terminal alkene with a boiling point of 4.8 °C at 760 mmHg and a density of 1.521 g/cm³ [1]. It belongs to the C₄F₈ perfluorobutene isomer family, which includes perfluoro-2-butene (cis/trans mixture) and perfluoroisobutene (i-C₄F₈). Among these, perfluoro-1-butene and perfluoro-2-butene share many physical properties, while perfluoroisobutene is markedly divergent [2]. The compound serves as a monomer in fluoropolymer synthesis, a potential fire extinguishing agent, and a precursor in organofluorine chemistry [3].

Why Perfluoro-1-butene Cannot Be Directly Substituted by Other C₄F₈ Isomers in Critical Applications


Although perfluoro-1-butene shares the same molecular formula (C₄F₈) with perfluoro-2-butene and perfluoroisobutene, their divergent chemical reactivities, atmospheric degradation profiles, and unimolecular dissociation pathways preclude generic substitution. In applications ranging from atmospheric modeling to polymer synthesis, these isomers exhibit quantifiable differences in reaction rates, product distributions, and environmental persistence [1]. The terminal double bond of perfluoro-1-butene confers distinct reactivity with electrophiles such as bromine, while its linear perfluoroalkyl chain influences gas-phase kinetics with OH radicals [2]. The following evidence establishes the specific, measurable differences that justify compound-specific procurement and formulation decisions.

Quantitative Differentiation Evidence for Perfluoro-1-butene (CAS 11070-66-9) Against Closest Analogs


Atmospheric Lifetime: 4× Shorter Persistence vs. Perfluoro-2-butene

Perfluoro-1-butene (CF₃CF₂CF═CF₂) exhibits an atmospheric lifetime of approximately 6 days, driven by its reaction with OH radicals (k(OH) = (1.94 ± 0.27) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K). In contrast, perfluoro-2-butene (CF₃CF═CFCF₃) has a significantly longer atmospheric lifetime of approximately 24 days, with a correspondingly slower OH reaction rate constant (k(OH) = (4.82 ± 1.15) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹) [1].

Atmospheric Chemistry Environmental Fate Greenhouse Gas Assessment

Bromine Electrophilic Addition: Rapid Room-Temperature Reactivity Distinguishes Perfluoro-1-butene from Isomers

Perfluoro-1-butene adds bromine rapidly at room temperature, whereas perfluoro-2-butene reacts more slowly under identical conditions, and perfluoroisobutene requires ultraviolet irradiation and reacts with great difficulty [1]. This differential reactivity forms the basis for selective bromination as an isomer separation method.

Synthetic Chemistry Halogenation Isomer Purity

Infrared Multiphoton Dissociation: Divergent Unimolecular Fragmentation Pathway vs. Perfluoro-2-butene

Under infrared multiphoton dissociation (IRMPD) at moderate laser fluences, octafluoro-1-butene undergoes predominant cleavage of a carbon–carbon single bond to yield CF₃C₃F₅ and CF₂C₂F₄ fragments. In contrast, octafluoro-2-butene exhibits a different primary dissociation channel, reflecting the influence of double bond position on unimolecular reaction dynamics [1].

Laser Chemistry Gas-Phase Kinetics Materials Processing

Optimal Procurement and Research Use Cases for Perfluoro-1-butene (CAS 11070-66-9) Based on Verified Differentiation


Atmospheric Fate Modeling and Low-GWP Fire Suppression Agent Development

The 6-day atmospheric lifetime and rapid OH radical reactivity of perfluoro-1-butene [4] make it the preferred C₄F₈ isomer for fire extinguishing formulations where minimal environmental persistence is mandated. Its inclusion in patented unsaturated perfluorocarbon blends [5] leverages this short atmospheric residence time to achieve regulatory compliance while maintaining suppression efficacy comparable to Halon 1301.

Selective Bromination for Isomer Purification and Derivatization in Organofluorine Synthesis

The rapid, room-temperature addition of bromine to perfluoro-1-butene, contrasted with the sluggish reactivity of perfluoro-2-butene and perfluoroisobutene [4], enables its selective removal from mixed C₄F₈ streams. This differential reactivity is exploited in synthetic workflows to isolate perfluoro-1-butene or to generate 1,2-dibromoperfluorobutane intermediates for further functionalization.

Laser-Assisted Materials Processing and Plasma Etch Chemistry Optimization

The unique C–C single bond cleavage pathway of perfluoro-1-butene under infrared multiphoton dissociation [4] generates specific fluorocarbon radical populations (CF₃C₃F₅ and CF₂C₂F₄) that differ from those produced by perfluoro-2-butene. This controlled radical generation is valuable in laser chemical vapor deposition (LCVD) and plasma etching processes where the fluorine-to-carbon ratio and radical speciation govern etch selectivity and film composition.

Fluoropolymer Monomer with Defined Terminal Double Bond Reactivity

Perfluoro-1-butene serves as a comonomer in specialty fluoropolymers where the terminal double bond enables incorporation into polymer backbones with predictable reactivity [4]. Its boiling point of 4.8 °C and vapor pressure profile [5] facilitate gas-phase copolymerization processes, distinguishing it from higher-boiling perfluoroalkenes and enabling precise molecular weight and composition control.

Technical Documentation Hub

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